

Application Notes and Protocols for JNJ-1930942 in Studying Dentate Gyrus Neurotransmission

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Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **JNJ-1930942**, a potent and selective positive allosteric modulator (PAM) of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR), to investigate neurotransmission and synaptic plasticity in the dentate gyrus (DG) of the hippocampus.

JNJ-1930942 enhances the response of $\alpha 7$ nAChRs to the endogenous agonist acetylcholine, thereby offering a powerful tool to explore the role of this receptor in physiological and pathological processes within the DG.^[1] This document outlines the pharmacological properties of **JNJ-1930942**, detailed protocols for its application in electrophysiological studies, and expected outcomes based on published data.

Pharmacological Profile of JNJ-1930942

JNJ-1930942 acts as a positive allosteric modulator, primarily by affecting the desensitization characteristics of the $\alpha 7$ nAChR.^[1] This mechanism leads to an increased peak and net charge response to agonists like choline and acetylcholine.^[1]

Quantitative Data on JNJ-1930942 Activity in the Dentate Gyrus

The following tables summarize the quantitative effects of **JNJ-1930942** on synaptic transmission and plasticity in the rodent dentate gyrus.

Parameter	Value	Concentration of JNJ-1930942	Reference
Effect on Evoked Field Excitatory Postsynaptic Potentials (fEPSPs)			
EC ₅₀ for fEPSP Amplitude Increase	0.87 ± 0.11 µM	Not Applicable	[2]
Facilitation of Long- Term Potentiation (LTP)			
Increase in Synaptic Transmission (Baseline)	122 ± 4% of baseline	1 µM	[3]
Facilitation of LTP Induction (with weak TBS)	149 ± 10% of baseline	1 µM	[3]

Experimental Protocols

The following protocols are adapted for the application of **JNJ-1930942** in acute hippocampal slices to study its effects on synaptic transmission and long-term potentiation in the dentate gyrus.

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of viable hippocampal slices suitable for electrophysiological recordings.

Materials:

- Rodent (e.g., C57BL/6 mouse or Wistar rat)
- Ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄.
- Sucrose-based cutting solution (optional, for improved slice health)
- Vibrating microtome (vibratome)
- Dissection tools (scissors, forceps, scalpel)
- Incubation chamber

Procedure:

- Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF or cutting solution.
- Isolate the hippocampus and prepare it for slicing.
- Cut 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
- Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of Field Potentials in the Dentate Gyrus

This protocol details the procedures for recording field excitatory postsynaptic potentials (fEPSPs) from the molecular layer of the dentate gyrus.

Materials:

- Prepared hippocampal slices
- Recording chamber with a perfusion system
- Glass microelectrodes (1-5 MΩ) filled with aCSF
- Bipolar stimulating electrode (e.g., tungsten)
- Amplifier, digitizer, and data acquisition software
- **JNJ-1930942** stock solution (e.g., in DMSO)
- Vehicle control (e.g., DMSO)

Procedure:

- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
- Place the stimulating electrode in the medial perforant path and the recording electrode in the middle of the molecular layer of the dentate gyrus.
- Deliver single baseline stimuli (e.g., 0.1 ms duration) every 20-30 seconds to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
- Record a stable baseline for at least 20-30 minutes.
- To study the effect of **JNJ-1930942** on basal synaptic transmission, perfuse the slice with aCSF containing the desired concentration of **JNJ-1930942** (e.g., 0.1, 0.3, 1, 3, 10 μM). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed 0.1%.
- Record the fEPSP amplitude and slope for at least 30-40 minutes in the presence of the compound.

- Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effect.

Protocol 3: Induction of Long-Term Potentiation (LTP) in the Presence of JNJ-1930942

This protocol describes how to investigate the modulatory effect of **JNJ-1930942** on the induction of LTP in the dentate gyrus.

Materials:

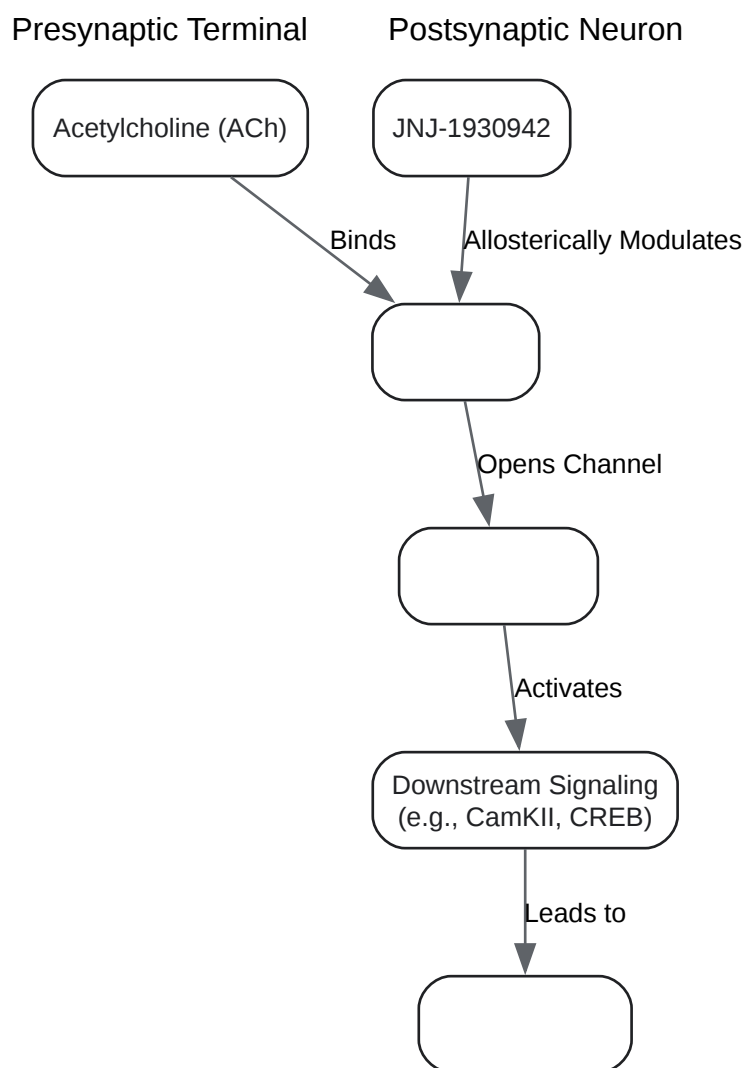
- Same as Protocol 2

Procedure:

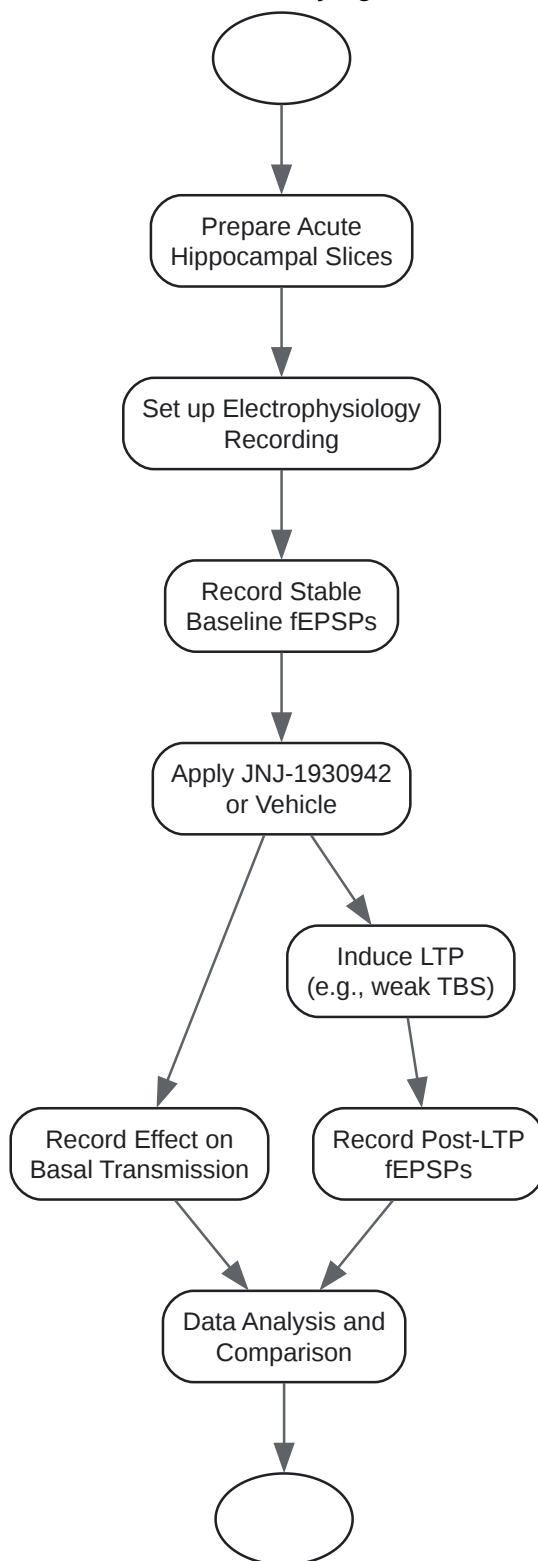
- Follow steps 1-4 of Protocol 2 to obtain a stable baseline recording.
- After establishing a stable baseline, perfuse the slice with either vehicle or the desired concentration of **JNJ-1930942** for at least 20 minutes prior to LTP induction.
- To induce LTP, deliver a high-frequency stimulation (HFS) protocol to the medial perforant path. A common protocol is a theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz). To specifically study the facilitatory effect of **JNJ-1930942**, a weak TBS protocol that does not induce robust LTP on its own is recommended.
- Following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.
- Compare the degree of potentiation in slices treated with **JNJ-1930942** to that in vehicle-treated control slices.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of **JNJ-1930942** and the experimental workflows described above.

Signaling Pathway of JNJ-1930942 at the $\alpha 7$ nAChR

Experimental Workflow for Studying JNJ-1930942 Effects

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References

- 1. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942), a novel positive allosteric modulator of the α_7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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